molecular formula C10H10N2O2 B147147 Ethyl 1H-indazole-5-carboxylate CAS No. 135040-05-0

Ethyl 1H-indazole-5-carboxylate

Cat. No. B147147
M. Wt: 190.2 g/mol
InChI Key: SKABXDPLIJIWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-indazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that consists of an indazole ring fused with a carboxylic acid group and an ethyl ester group. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of Ethyl 1H-indazole-5-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes. Moreover, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

Ethyl 1H-indazole-5-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also reduces the levels of oxidative stress and enhances the antioxidant defense system. Moreover, it has been found to improve cognitive function and reduce anxiety-like behavior.

Advantages And Limitations For Lab Experiments

Ethyl 1H-indazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on Ethyl 1H-indazole-5-carboxylate. One direction is to study its potential use as an anticancer agent. Another direction is to study its potential use for the treatment of neurodegenerative diseases. Moreover, it could be used for the treatment of inflammatory disorders and viral infections. Furthermore, it could be used as a tool for the study of various signaling pathways and enzymes.

Synthesis Methods

Ethyl 1H-indazole-5-carboxylate can be synthesized using various methods, including the one-pot synthesis, Suzuki-Miyaura coupling, and Pd-catalyzed carbonylation of aryl halides. The one-pot synthesis involves the reaction of indazole with ethyl chloroformate and triethylamine in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of indazole with an aryl boronic acid in the presence of a palladium catalyst. The Pd-catalyzed carbonylation of aryl halides method involves the reaction of indazole with an aryl halide in the presence of a palladium catalyst and carbon monoxide.

Scientific Research Applications

Ethyl 1H-indazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as an analgesic and anxiolytic agent. Moreover, it has been found to have a neuroprotective effect and could be used for the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABXDPLIJIWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363575
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-5-carboxylate

CAS RN

192944-51-7
Record name Ethyl 1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192944-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.